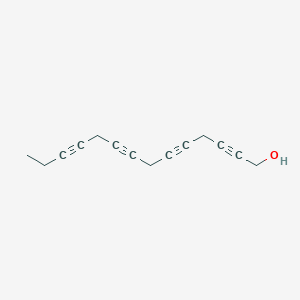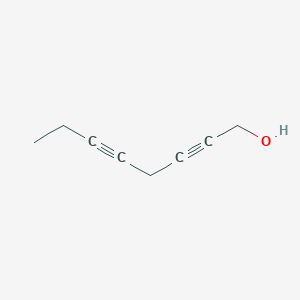
2,5-Octadiyn-1-ol
Overview
Description
2,5-Octadiyn-1-ol is an organic compound with the molecular formula C8H10O. It is a member of the class of compounds known as fatty alcohols, which are aliphatic alcohols consisting of a chain of at least six carbon atoms. This compound is characterized by the presence of two triple bonds in its carbon chain, making it a diynol. It is used primarily in research settings and has various applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Octadiyn-1-ol can be synthesized through a copper-catalyzed cross-coupling reaction between propargyl alcohol and propargylmagnesium bromide . The reaction typically involves the use of copper(I) iodide, tetra-n-butylammonium iodide, and potassium carbonate in N,N-dimethylformamide at room temperature for 16 hours . The reaction mixture is then worked up by dilution with cold water and extraction with ethyl acetate, followed by purification through column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research can be scaled up for industrial purposes. The use of catalytic hydrogenation and other standard organic synthesis techniques can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,5-Octadiyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Formation of 2,5-octadiynal or 2,5-octadiynoic acid.
Reduction: Formation of 2,5-octadiene or 2,5-octane.
Substitution: Formation of 2,5-octadiynyl halides.
Scientific Research Applications
2,5-Octadiyn-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Octadiyn-1-ol involves its interaction with various molecular targets, primarily through its reactive triple bonds and hydroxyl group. These functional groups allow the compound to participate in a range of chemical reactions, including binding to enzymes and other proteins, thereby affecting their activity. The exact molecular pathways and targets are still under investigation, but its reactivity makes it a valuable tool in studying biochemical processes.
Comparison with Similar Compounds
2,5-Octadien-1-ol: Similar in structure but contains double bonds instead of triple bonds.
1-Octyn-3-ol: Contains a single triple bond and a hydroxyl group.
2,4-Hexadiyn-1-ol: Shorter carbon chain with two triple bonds and a hydroxyl group.
Uniqueness: 2,5-Octadiyn-1-ol is unique due to its specific arrangement of two triple bonds and a terminal hydroxyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly useful in synthetic chemistry and research applications where such reactivity is desired.
Properties
IUPAC Name |
octa-2,5-diyn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h9H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUHNLOXWCWCHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316301 | |
| Record name | 2,5-Octadiyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35378-76-8 | |
| Record name | 2,5-Octadiyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35378-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Octadiyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




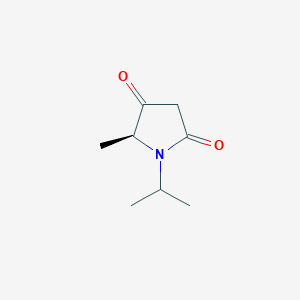



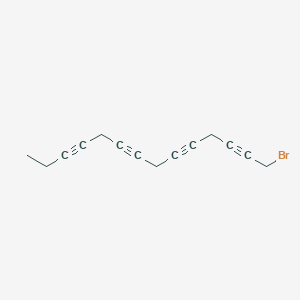

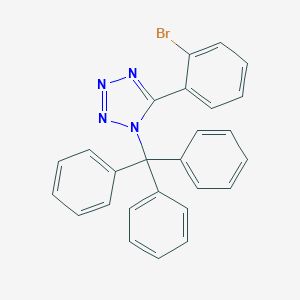
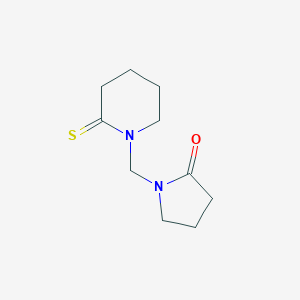

![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
